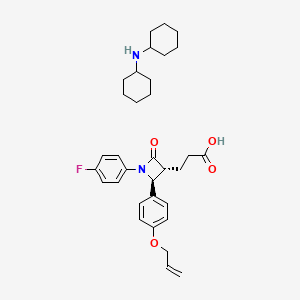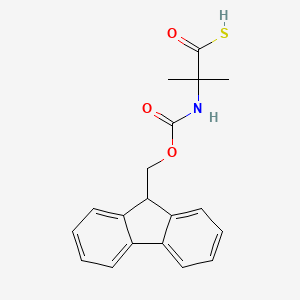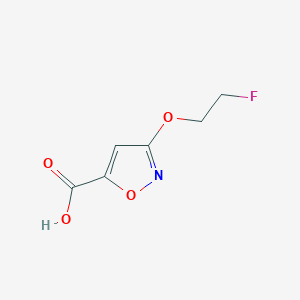
3-(2-Fluoroethoxy)isoxazole-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Fluoroethoxy)isoxazole-5-carboxylic acid is a chemical compound with the molecular formula C6H6FNO4. It belongs to the class of isoxazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry . Isoxazole is a five-membered heterocyclic compound containing one oxygen and one nitrogen atom at adjacent positions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of isoxazole derivatives, including 3-(2-Fluoroethoxy)isoxazole-5-carboxylic acid, can be achieved through various methods. One common approach involves the cycloisomerization of α,β-acetylenic oximes in the presence of AuCl3 catalyst under moderate reaction conditions . Another method includes the oxidation of propargylamines to oximes followed by CuCl-mediated intramolecular cyclization . Additionally, cycloadditions of copper (I) acetylides to azides and nitrile oxides provide access to substituted isoxazoles .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The use of metal-free synthetic routes is also gaining popularity due to their eco-friendly nature and cost-effectiveness .
Analyse Des Réactions Chimiques
Types of Reactions: 3-(2-Fluoroethoxy)isoxazole-5-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions: Common reagents used in the reactions of isoxazole derivatives include tert-butyl nitrite, isoamyl nitrite, and various metal catalysts such as Cu (I) and Ru (II) . Reaction conditions often involve moderate temperatures and specific solvents to facilitate the desired transformations.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, cycloaddition reactions can yield 3,5-disubstituted isoxazoles, while oxidation reactions may produce oximes and other derivatives .
Applications De Recherche Scientifique
3-(2-Fluoroethoxy)isoxazole-5-carboxylic acid has a wide range of applications in scientific research. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, isoxazole derivatives are known for their potential as anticancer, anti-inflammatory, and antimicrobial agents . The compound’s unique structure allows it to interact with various biological targets, making it a valuable tool in drug discovery and development.
Mécanisme D'action
The mechanism of action of 3-(2-Fluoroethoxy)isoxazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. Isoxazole derivatives are known to bind to enzymes and receptors, modulating their activity and leading to various biological effects . The exact mechanism may vary depending on the specific application and target.
Comparaison Avec Des Composés Similaires
3-(2-Fluoroethoxy)isoxazole-5-carboxylic acid can be compared with other isoxazole derivatives, such as 3-(2-fluoro-phenyl)-isoxazole-5-carboxylic acid . While both compounds share the isoxazole core structure, their unique substituents confer different biological activities and properties. The presence of the fluoroethoxy group in this compound distinguishes it from other similar compounds and contributes to its specific applications and effects.
Similar Compounds
Propriétés
Numéro CAS |
251912-74-0 |
|---|---|
Formule moléculaire |
C6H6FNO4 |
Poids moléculaire |
175.11 g/mol |
Nom IUPAC |
3-(2-fluoroethoxy)-1,2-oxazole-5-carboxylic acid |
InChI |
InChI=1S/C6H6FNO4/c7-1-2-11-5-3-4(6(9)10)12-8-5/h3H,1-2H2,(H,9,10) |
Clé InChI |
VFHYHBZLYHQLQI-UHFFFAOYSA-N |
SMILES canonique |
C1=C(ON=C1OCCF)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


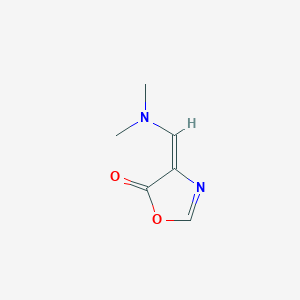



![Spiro[1,3,3a,5-tetrahydropyrazolo[5,1-b][1,3]oxazine-2,1'-cyclopropane]-5-carboxylic acid](/img/structure/B12868498.png)


![[4-(2-Thienyl)phenyl]acetonitrile](/img/structure/B12868521.png)

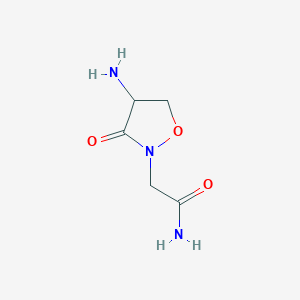
![2-(Difluoromethoxy)benzo[d]oxazole-4-sulfonamide](/img/structure/B12868531.png)

